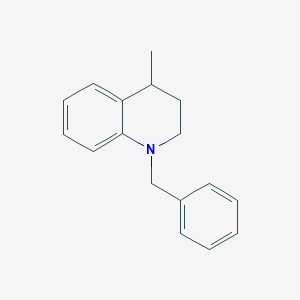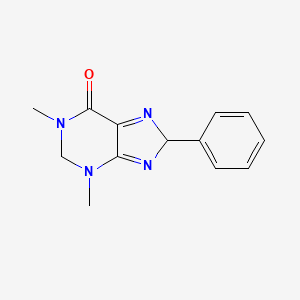
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C12H10ClFN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoroaniline and 3-pyridinecarboxaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 3-chloro-2-fluoroaniline with 3-pyridinecarboxaldehyde under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Scientific Research Applications
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-(3-Chloro-2-fluorophenyl)pyridin-2-yl)methanamine
- (5-(3-Chloro-2-fluorophenyl)pyridin-4-yl)methanamine
- (5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)ethanamine
Uniqueness
(5-(3-Chloro-2-fluorophenyl)pyridin-3-yl)methanamine is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which influences its chemical reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields of research.
Properties
CAS No. |
1346692-08-7 |
|---|---|
Molecular Formula |
C12H10ClFN2 |
Molecular Weight |
236.67 g/mol |
IUPAC Name |
[5-(3-chloro-2-fluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10ClFN2/c13-11-3-1-2-10(12(11)14)9-4-8(5-15)6-16-7-9/h1-4,6-7H,5,15H2 |
InChI Key |
QFYQCLYLXVKQLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=CN=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


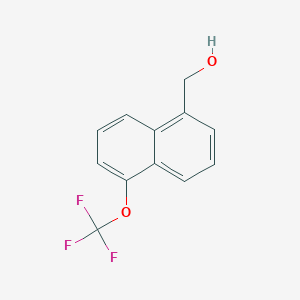

![5-Iodoimidazo[1,5-A]pyridine](/img/structure/B11870119.png)
![1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11870130.png)



![5-Oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid](/img/structure/B11870153.png)

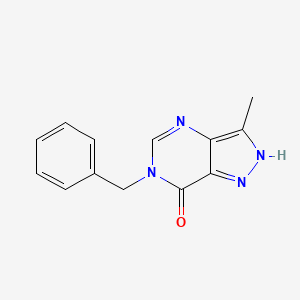
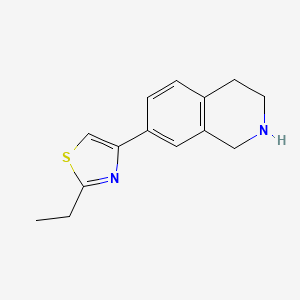
![N-(2,3-Dihydronaphtho[2,3-b][1,4]dioxin-7-yl)acetamide](/img/structure/B11870182.png)
